molecular formula C7H10N2O B1313905 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL CAS No. 60637-32-3

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL

Cat. No.: B1313905
CAS No.: 60637-32-3
M. Wt: 138.17 g/mol
InChI Key: KKFUMHNDJQUPOS-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused bicyclic system consisting of a pyrazole ring and a pyridine ring, which imparts distinct chemical and biological properties.

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Moreover, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, high doses of the compound have been associated with hepatotoxicity in animal studies. Threshold effects are also observed, where a minimum effective dose is required to elicit a biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound may also influence the activity of other enzymes and cofactors involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can impact its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminopyridinium species with acetylene dicarboxylic acid esters, followed by monodecarboxylation . Another approach includes the 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient cyclization and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL has a wide range of scientific research applications, including:

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h5H,1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFUMHNDJQUPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=O)N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484350
Record name 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60637-32-3
Record name 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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